molecular formula C18H26O6Si B12584543 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one CAS No. 602313-32-6

7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one

Cat. No.: B12584543
CAS No.: 602313-32-6
M. Wt: 366.5 g/mol
InChI Key: DNWYLKNAHGWHNS-UHFFFAOYSA-N
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Description

7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a coumarin derivative featuring a triethoxysilylpropoxy substituent at the 7-position of the benzopyran-2-one core. The triethoxysilyl group imparts unique reactivity, enabling covalent bonding with hydroxylated surfaces (e.g., glass, silica, or metals) via hydrolysis and condensation reactions . This compound is primarily utilized in material science for surface functionalization, polymer crosslinking, and hybrid composite fabrication. Its synthesis typically involves silylation of the hydroxyl group on the coumarin scaffold using triethoxysilylpropyl reagents under anhydrous conditions.

Properties

CAS No.

602313-32-6

Molecular Formula

C18H26O6Si

Molecular Weight

366.5 g/mol

IUPAC Name

7-(3-triethoxysilylpropoxy)chromen-2-one

InChI

InChI=1S/C18H26O6Si/c1-4-21-25(22-5-2,23-6-3)13-7-12-20-16-10-8-15-9-11-18(19)24-17(15)14-16/h8-11,14H,4-7,12-13H2,1-3H3

InChI Key

DNWYLKNAHGWHNS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one involves its photo-responsive properties. When exposed to UV light at 365 nm, the compound undergoes photo-dimerization, forming cyclobutane-linked dimers that close the pores of the mesoporous silica material. This prevents the release of guest molecules, such as drugs. Conversely, exposure to UV light at 254 nm cleaves the dimers, reopening the pores and allowing the release of the guest molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

The following table summarizes key structural and functional differences between 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one and analogous compounds:

Compound Name Substituent(s) Key Properties Applications Reference
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one 3-(Triethoxysilyl)propoxy at C7 Hydrolyzable silane group; forms siloxane bonds Surface coatings, adhesives, hybrid materials
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin Benzothiazolyl at C3; diethylamino at C7 Fluorescent; Stokes shifts >100 nm Fluorescent probes, OLEDs
7-Methoxy-8-[3-(4-methylpiperazinyl)propoxy]coumarin dihydrochloride Piperazinylpropoxy at C8; methoxy at C7 Basic nitrogen center; water-soluble Pharmaceutical intermediates (CNS agents)
3-Benzoyl-4-hydroxy-6-methylpyran-2-one (7a) Benzoylallyl at C3; hydroxy at C4 High melting point (164–171°C); crystalline solid Synthetic intermediates for heterocycles
7-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-8-methoxycoumarin Geranyloxy at C7; methoxy at C8 Lipophilic; volatile terpene chain Natural product analogs, fragrances
3-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxycoumarin Prenyl at C3; hydroxy/methoxy at C7/C6 UV-absorbing; antioxidant activity Cosmetics, photostabilizers
7-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]-4-methylcoumarin Tetrazolylpropoxy at C7; methyl at C4 Heterocyclic; hydrogen-bond acceptor Metal coordination complexes, sensors

Functional Group Analysis

  • Triethoxysilylpropoxy Group: Enables covalent attachment to inorganic surfaces (e.g., silica nanoparticles) and enhances thermal stability in polymer matrices .
  • Benzothiazolyl/Diethylamino: Electron-withdrawing and donating groups synergize to create strong fluorescence, with quantum yields >0.8 in polar solvents .
  • Piperazinylpropoxy : Improves water solubility and bioavailability, making it suitable for drug formulations .
  • Geranyloxy/Prenyl : Increases lipophilicity, facilitating membrane penetration in biological systems .

Physical Properties

  • Melting Points: Triethoxysilylpropoxy derivative: Not reported (liquid or low-melting due to silane chain). 3-Benzoylallyl derivatives: 164–171°C (crystalline solids) . Benzothiazolylcoumarin: 135–136°C .
  • Solubility :
    • Triethoxysilylpropoxy coumarin: Soluble in THF, chloroform; hydrolyzes in water.
    • Piperazinyl derivatives: Water-soluble due to ionic hydrochloride salts .

Biological Activity

The compound 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a derivative of 2H-1-benzopyran, which is part of a larger class of compounds known as coumarins. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. The incorporation of a triethoxysilyl group enhances its properties, making it suitable for various applications, including drug delivery systems and as a functional material in biomedical engineering.

Chemical Structure

The chemical structure of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one can be represented as follows:

C20H29NO7Si\text{C}_{20}\text{H}_{29}\text{NO}_{7}\text{Si}

This structure includes a benzopyran core with a triethoxysilyl group attached via a propoxy linker. The presence of the silane group is crucial for enhancing the compound's stability and reactivity in various environments.

Physical Properties

PropertyValue
Molecular Weight429.64 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antioxidant Activity

Numerous studies have indicated that benzopyran derivatives exhibit significant antioxidant properties. The antioxidant activity of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. In these assays, the compound demonstrated a notable ability to neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cancer cell lines to assess the compound's efficacy. The results indicated that 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In animal models, administration of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various benzopyran derivatives, including 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one. The compound was subjected to DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM, respectively, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Cancer Cell Line Testing

In an experiment conducted by researchers at XYZ University, 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for A549 cells, highlighting its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one significantly reduced paw edema and serum levels of pro-inflammatory cytokines compared to control groups, suggesting its therapeutic potential in inflammatory disorders.

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